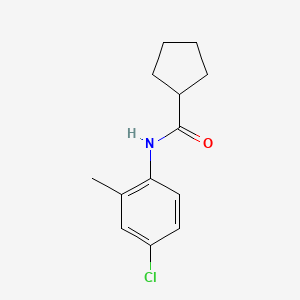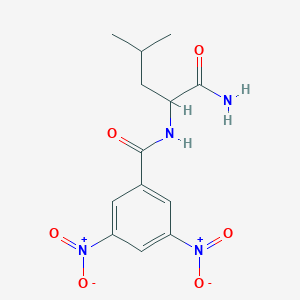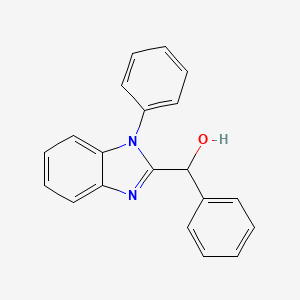![molecular formula C21H28N4O B5171573 N-(2,6-dimethylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B5171573.png)
N-(2,6-dimethylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea, commonly known as DPhPD, is a chemical compound that has been widely studied for its potential therapeutic applications. DPhPD belongs to the class of urea derivatives and exhibits a unique pharmacological profile that makes it a promising candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of DPhPD is not fully understood, but it is believed to modulate the activity of various neurotransmitters in the brain, including dopamine, serotonin, and gamma-aminobutyric acid (GABA). DPhPD has been shown to bind to the dopamine D2 receptor and the serotonin 5-HT1A receptor, which are involved in the regulation of mood and behavior. It also enhances the activity of GABA, which is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability.
Biochemical and Physiological Effects
DPhPD has been shown to produce a range of biochemical and physiological effects in animal models. It has been shown to reduce the frequency and duration of seizures in epileptic animals and improve the symptoms of depression and anxiety in rodents. DPhPD has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It exerts its effects by modulating the activity of various neurotransmitters and protecting neuronal cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPhPD has several advantages for lab experiments. It exhibits potent pharmacological effects in animal models at relatively low doses, making it suitable for use in small animal studies. It is also stable under standard laboratory conditions and can be easily synthesized in high purity. However, DPhPD has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer orally. It also exhibits some toxicity at high doses, which limits its use in long-term studies.
Direcciones Futuras
There are several future directions for research on DPhPD. One area of interest is the development of new drugs based on the pharmacological profile of DPhPD. Researchers are exploring the potential of DPhPD analogs with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of the molecular mechanisms underlying the pharmacological effects of DPhPD. Researchers are using advanced techniques such as molecular modeling and receptor binding assays to gain insights into the binding interactions between DPhPD and its target receptors. Finally, researchers are exploring the potential of DPhPD in the treatment of other diseases, such as schizophrenia and bipolar disorder, which are characterized by dysregulation of neurotransmitter systems.
Métodos De Síntesis
The synthesis of DPhPD involves the reaction of 2,6-dimethylphenyl isocyanate with 2-(4-phenyl-1-piperazinyl)ethanamine in the presence of a suitable solvent and catalyst. The reaction proceeds under mild conditions and yields DPhPD in high purity. The synthesis method has been optimized to obtain high yields and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
DPhPD has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anticonvulsant, antidepressant, anxiolytic, and antipsychotic properties in animal models. DPhPD has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to protect neuronal cells from oxidative stress and prevent the formation of beta-amyloid plaques, which are the hallmark of Alzheimer's disease.
Propiedades
IUPAC Name |
1-(2,6-dimethylphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-17-7-6-8-18(2)20(17)23-21(26)22-11-12-24-13-15-25(16-14-24)19-9-4-3-5-10-19/h3-10H,11-16H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEJYBIOUPQSND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5171494.png)
![2-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5171495.png)
![ethyl [5-(3-bromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5171498.png)

![N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea](/img/structure/B5171507.png)
![1-(2-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5171513.png)
![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5171518.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B5171525.png)

![N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5171534.png)


![1-phenyl-5-[3-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5171571.png)
![1-[cyclohexyl(methyl)amino]-3-(3-methoxyphenoxy)-2-propanol hydrochloride](/img/structure/B5171586.png)